molecular formula C9H10F3N B2425483 2,2,2-Trifluoro-1-(M-tolyl)ethanamine CAS No. 886368-58-7

2,2,2-Trifluoro-1-(M-tolyl)ethanamine

Cat. No. B2425483
CAS RN: 886368-58-7
M. Wt: 189.181
InChI Key: NOGCTIFPDCHTMB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(M-tolyl)ethanamine is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(4-methylphenyl)ethanamine . It has a molecular weight of 189.18 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoro-1-(M-tolyl)ethanamine is 1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(M-tolyl)ethanamine has a molecular weight of 189.18 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGCTIFPDCHTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(M-tolyl)ethanamine

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